molecular formula C13H13N3O B2845455 3-cyano-N-(1-cyano-1-methylpropyl)benzamide CAS No. 1284852-47-6

3-cyano-N-(1-cyano-1-methylpropyl)benzamide

Cat. No.: B2845455
CAS No.: 1284852-47-6
M. Wt: 227.267
InChI Key: PVVQMRFPSGFVRJ-UHFFFAOYSA-N
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Description

3-Cyano-N-(1-cyano-1-methylpropyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with two cyano groups: one at the benzene ring’s 3-position and another on the branched alkyl chain attached to the nitrogen atom.

Properties

IUPAC Name

3-cyano-N-(2-cyanobutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-3-13(2,9-15)16-12(17)11-6-4-5-10(7-11)8-14/h4-7H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVQMRFPSGFVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(1-cyano-1-methylpropyl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, controlled temperature conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(1-cyano-1-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzamide derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-cyano-N-(1-cyano-1-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano groups and benzamide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide (CDPPB)

  • Structure : Benzamide core linked to a 1,3-diphenylpyrazole moiety.
  • Key Features :
    • The pyrazole ring acts as an N,O-bidentate directing group, critical for binding to metabotropic glutamate receptor 5 (mGlu5) as a positive allosteric modulator .
    • Demonstrated efficacy in preclinical models of autism and schizophrenia, enhancing synaptic plasticity in the CNS .
  • Synthesis: Custom-synthesized via amide bond formation between 3-cyanobenzoyl chloride and 1,3-diphenyl-1H-pyrazol-5-amine, purified to >95% purity .
  • Divergence from Target Compound: Replacement of the pyrazole ring with a 1-cyano-1-methylpropyl group likely reduces mGlu5 affinity but may improve metabolic stability due to steric hindrance.

3-Cyano-N-[3-(2',4'-Difluorophenyl-4-yl)-2-Oxopropyl]Benzamide (Compound 2c)

  • Structure : Benzamide core with a 2-oxopropyl group substituted with a difluorophenyl ring.
  • Key Features :
    • Fluorine atoms enhance lipophilicity and blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
    • The ketone group in the linker participates in hydrogen bonding, which may stabilize receptor interactions.
  • Synthesis: Synthesized via condensation of 3-cyanobenzoic acid derivatives with a fluorinated amine intermediate .
  • Divergence from Target Compound: The difluorophenyl and oxo groups contrast with the target’s cyano and methylpropyl substituents, leading to distinct electronic and pharmacokinetic profiles.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structure : Benzamide with a hydroxylated branched alkyl chain.
  • Key Features: The hydroxyl group increases hydrophilicity, improving aqueous solubility compared to cyano-substituted analogs . Acts as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization, useful in synthetic chemistry .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Synthesis Method References
3-Cyano-N-(1-cyano-1-methylpropyl)benzamide Dual cyano groups, branched alkyl Undocumented (inferred CNS/agrochemical) Likely amide coupling
CDPPB Pyrazole ring, phenyl groups mGlu5 positive allosteric modulator Amide bond formation, chromatography
Compound 2c Difluorophenyl, oxo group Potential CNS modulator Condensation reaction
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyl, methyl groups Metal-catalyzed reaction ligand Reaction of benzoyl chloride/acid

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Electron-Withdrawing Groups: Cyano substituents enhance binding to enzymes or receptors requiring electron-deficient aromatic systems (e.g., mGlu5) . Steric Effects: Branched alkyl chains (e.g., 1-cyano-1-methylpropyl) may reduce enzymatic degradation, improving half-life .
  • Pharmacological Potential: The target compound’s dual cyano groups could mimic CDPPB’s mGlu5 modulation if the alkyl chain permits receptor access. Alternatively, its lipophilic profile may suit agrochemical applications, as seen in benzamide-based pesticides .

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